Manidipine vs. Amlodipine: Quantified Superiority in Safety Profile, Specifically for Ankle Edema
In a meta-analysis of four high-quality, head-to-head randomized controlled trials (RCTs) lasting a minimum of 12 months and including 838 patients (436 manidipine, 402 amlodipine), manidipine 20 mg demonstrated statistically equivalent blood pressure reduction compared to amlodipine 10 mg [1]. However, the safety profile was significantly different. The relative risk (RR) for any adverse event was 0.69 (95% CI: 0.56–0.85) in favor of manidipine, but most notably, the RR for developing ankle edema was only 0.35 (95% CI: 0.22–0.54) [1][2].
| Evidence Dimension | Safety - Incidence of Adverse Events |
|---|---|
| Target Compound Data | Relative Risk (RR) for any adverse event vs. amlodipine: 0.69 (95% CI: 0.56–0.85) |
| Comparator Or Baseline | Amlodipine 10 mg (RR = 1.0 as baseline) |
| Quantified Difference | 31% relative risk reduction for any adverse event; 65% relative risk reduction for ankle edema. |
| Conditions | Meta-analysis of four head-to-head RCTs (n=838) of minimum 12 months duration, comparing manidipine 20 mg vs. amlodipine 10 mg in essential hypertension. |
Why This Matters
This data provides compelling, high-level evidence for selecting manidipine over amlodipine in studies or formulations where minimizing patient discontinuation due to vasodilatory side effects is a critical procurement or trial design factor.
- [1] Richy FF, Laurent S. Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials. Blood Press. 2011 Feb;20(1):54-9. View Source
- [2] Richy FF, Laurent S. Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials. Blood Press. 2011;20(1):54-9. (Reprinted by ICH GCP) View Source
